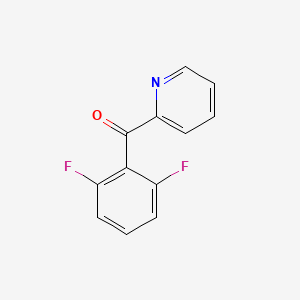

2-(2,6-二氟苯甲酰基)吡啶

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea has been synthesized by the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate .Chemical Reactions Analysis

The compound has been used in the synthesis of novel diacylhydrazine derivatives, which have shown potent insecticidal activities .Physical and Chemical Properties Analysis

2-(2,6-Difluorobenzoyl)pyridine is a white to yellow powder that is soluble in organic solvents such as ethanol and acetone. The compound has a molecular weight of 233.19 g/mol.科学研究应用

- 生物电子等排体置换:吡啶在药物设计中可以作为苯的有效生物电子等排体。用吡啶替代苯通常可以增强生物活性并降低毒性。 将2-(2,6-二氟苯甲酰基)吡啶部分引入药物候选物可能导致改善的药理特性 .

- 抗结核剂:研究人员已经探索了吡嗪酰胺类似物,包括那些含有吡啶亚结构的类似物。 一些衍生物,例如取代的 N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺,对结核分枝杆菌 H37Ra 表现出有希望的抗结核活性 .

- 氟化反应:2-(2,6-二氟苯甲酰基)吡啶是一种氟化化合物。吡啶衍生物的氟化可以导致具有独特性质的新型材料。 研究人员使用复杂的 AlF3 和 CuF2 对吡啶进行氟化,得到 2-氟吡啶和 2,6-二氟吡啶 .

- X 射线晶体学:2-(2,6-二氟苯甲酰基)吡啶的晶体结构已使用 X 射线晶体学表征。 该技术为分子几何形状和分子间相互作用提供了宝贵的见解 .

- 分子内氢键:该化合物中的脲支架表现出分子内 N-H···O 氢键,影响其整体构象 .

药物化学与药物设计

材料科学与有机合成

晶体学与结构研究

农业化学

溶剂性质

物理性质

未来方向

作用机制

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other pyridine derivatives, leading to changes in the target’s function .

Result of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis .

Action Environment

生化分析

Biochemical Properties

2-(2,6-Difluorobenzoyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclin-dependent kinase 2, which is crucial for cell cycle regulation . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in cellular processes. Additionally, 2-(2,6-Difluorobenzoyl)pyridine may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of 2-(2,6-Difluorobenzoyl)pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns . Furthermore, 2-(2,6-Difluorobenzoyl)pyridine can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-(2,6-Difluorobenzoyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, resulting in downstream effects on cellular processes . Additionally, 2-(2,6-Difluorobenzoyl)pyridine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,6-Difluorobenzoyl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,6-Difluorobenzoyl)pyridine remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(2,6-Difluorobenzoyl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including alterations in liver function, changes in cholesterol concentration, and anemia . These threshold effects highlight the importance of dosage optimization in experimental settings to minimize potential adverse outcomes.

Metabolic Pathways

2-(2,6-Difluorobenzoyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes . Additionally, 2-(2,6-Difluorobenzoyl)pyridine may affect the overall metabolic balance within the cell, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of 2-(2,6-Difluorobenzoyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of 2-(2,6-Difluorobenzoyl)pyridine can influence its activity and efficacy, as well as its potential to interact with target biomolecules.

Subcellular Localization

The subcellular localization of 2-(2,6-Difluorobenzoyl)pyridine is a critical factor that determines its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-(2,6-Difluorobenzoyl)pyridine can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.

属性

IUPAC Name |

(2,6-difluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-8-4-3-5-9(14)11(8)12(16)10-6-1-2-7-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAZQRAHMBHWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642018 | |

| Record name | (2,6-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-24-0 | |

| Record name | (2,6-Difluorophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

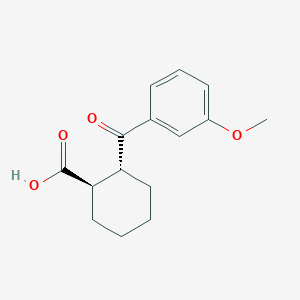

![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)

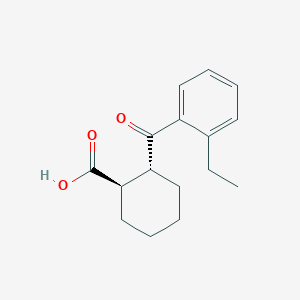

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)

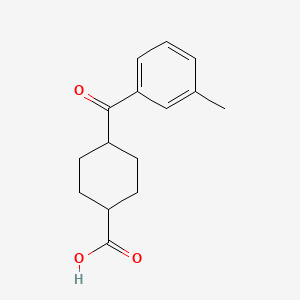

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)